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Compound of Interest

Compound Name: 4-Bromo-1-phenylhexan-1-one

Cat. No.: B8066384

Get Quote

Technical Profile: 1-(4-Bromophenyl)hexan-1-
one
CAS Registry Number: 7295-46-7 Synonyms: 4'-Bromohexanophenone; p-

Bromohexanophenone; 1-(4-Bromo-phenyl)-hexan-1-one.[1][2]

Executive Summary
1-(4-Bromophenyl)hexan-1-one is an aromatic ketone characterized by a six-carbon alkyl chain

and a para-substituted bromine atom on the phenyl ring.[1] It serves as a versatile scaffold in

drug discovery and materials science. Its dual functionality—the electrophilic carbonyl group

and the nucleophile-susceptible aryl bromide—allows for orthogonal functionalization

strategies.[1] It is widely employed as a precursor for liquid crystals, conducting polymers, and

pharmaceutical intermediates (e.g., via Suzuki-Miyaura cross-coupling).[1]

Chemical Identity & Physicochemical Properties[1]
[3][4][5][6]
Nomenclature Clarification
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Critical Distinction: The name "4-Bromo-1-phenylhexan-1-one" can be ambiguous.

CAS 7295-46-7 refers to the ring-substituted isomer: 1-(4-bromophenyl)hexan-1-one.[1][3]

The chain-substituted isomer (4-bromo-1-phenylhexan-1-one) is structurally distinct and

possesses different reactivity.[1]

This guide focuses on the CAS-verified structure: 1-(4-bromophenyl)hexan-1-one.[1][3]

Property Data Table[1][7][8]
Property Value Note

Molecular Formula C₁₂H₁₅BrO

Molecular Weight 255.15 g/mol

Appearance
Clear to pale yellow liquid /

Low-melting solid

MP is near RT; often

supercools.[1]

Boiling Point ~280°C (at 760 mmHg) Predicted

Density 1.18 g/cm³ at 25°C

Solubility
Soluble in DCM, EtOAc,

Ethanol; Insoluble in Water

Lipophilic character (LogP ~4.

[1]5)

SMILES
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=C1

InChI Key
MVLMRPWLTMFPJI-

UHFFFAOYSA-N

Synthetic Pathways (Mechanistic Insight)
The primary industrial and laboratory route to 1-(4-bromophenyl)hexan-1-one is Friedel-Crafts

Acylation.[1] This pathway is preferred for its atom economy and the availability of reagents.

Protocol: Friedel-Crafts Acylation
Reagents: Bromobenzene (Substrate), Hexanoyl Chloride (Acylating Agent), Aluminum

Chloride (Lewis Acid Catalyst). Solvent: Dichloromethane (DCM) or excess Bromobenzene.
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Activation: AlCl₃ complexes with hexanoyl chloride to generate the electrophilic acylium ion

[CH₃(CH₂)₄C≡O]⁺.

Electrophilic Attack: The acylium ion attacks the para-position of bromobenzene. Note: The

bromine atom is ortho/para directing but deactivating. However, steric hindrance from the

bulky acyl group and the bromine atom heavily favors para-substitution.

Aromatization: The intermediate sigma complex loses a proton to restore aromaticity.

Hydrolysis: Acidic workup breaks the Aluminum-oxygen complex to release the free ketone.
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Promotes
Sigma Complex
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Electrophilic
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- HCl
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Click to download full resolution via product page

Figure 1: Mechanistic pathway for the synthesis of 1-(4-bromophenyl)hexan-1-one via Friedel-

Crafts acylation.

Reactivity Profile & Drug Design Applications[1]
This compound acts as a bifunctional scaffold. In drug development, it allows for "divergent

synthesis"—creating libraries of analogs by modifying either the ketone tail or the aromatic

head.

A. Aryl Bromide Functionalization (The "Head")
The C-Br bond is a prime handle for Palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl ketones.[1] This is

crucial for extending the aromatic system, common in liquid crystals and kinase inhibitors.

Buchwald-Hartwig Amination: Substitution of Br with amines allows the introduction of

nitrogen heterocycles.[1]
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B. Ketone Functionalization (The "Tail")
Alpha-Functionalization: The alpha-methylene group (adjacent to C=O) is acidic.[1] It can be

brominated (using Br₂) to form 2-bromo-1-(4-bromophenyl)hexan-1-one, a precursor for

aminoketone synthesis.[1]

Reduction: Reduction with NaBH₄ yields the secondary alcohol, 1-(4-bromophenyl)hexan-1-

ol, introducing a chiral center useful for asymmetric synthesis.[1]

C. Self-Validating Workflow: Suzuki Coupling
Objective: Synthesize a biaryl derivative for SAR (Structure-Activity Relationship) study.

Mix: 1 eq CAS 7295-46-7, 1.2 eq Phenylboronic acid, 0.05 eq Pd(PPh₃)₄.

Base: Add 2 eq K₂CO₃ (aq).

Solvent: Toluene/Ethanol (4:1).

Reflux: Heat to 90°C under N₂ for 12h.

Validation: Monitor disappearance of starting material (Rf ~0.6 in Hexane/EtOAc 9:1) and

appearance of fluorescent biaryl product.
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Figure 2: Divergent reactivity map showing three primary transformation pathways for drug

discovery.[1]

Analytical Characterization (Predicted)
For researchers validating the identity of synthesized or purchased material:

¹H NMR (400 MHz, CDCl₃):

δ 7.82 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Carbonyl.

δ 7.60 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Bromine.

δ 2.93 (t, J=7.2 Hz, 2H): Alpha-methylene (-CH₂-C=O).[1]

δ 1.74 (m, 2H): Beta-methylene.[1]

δ 1.35 (m, 4H): Gamma/Delta-methylenes.[1]

δ 0.90 (t, 3H): Terminal methyl group.

IR Spectrum: Strong C=O stretch at ~1685 cm⁻¹ (aryl ketone); C-Br stretch at ~1070 cm⁻¹.

[1]

Safety & Handling (SDS Highlights)
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[1]

Eye Irritation H319
Causes serious eye irritation.

[4]

STOT-SE H335
May cause respiratory

irritation.[1]

Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood.

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture

absorption.

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous

organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8066384/docs#4-bromo-1-phenylhexan-1-one-cas-
7295-46-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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